molecular formula C9H10ClNO4S B8723205 Methyl 4-chloro-2-(methylsulphonylamino)benzoate

Methyl 4-chloro-2-(methylsulphonylamino)benzoate

Cat. No. B8723205
M. Wt: 263.70 g/mol
InChI Key: SMGVGBSTHNWJQO-UHFFFAOYSA-N
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Patent
US06323155B1

Procedure details

Thionyl chloride (21 ml) was added to methanol at 10° C. and the solution stirred for 0.5 hours before being added to 4-chloro-2-(methylsulphonylamino)benzoic acid (11.1 g). The mixture was heated under reflux conditions for 2 days after which time a further addition of thionyl chloride (6 ml) was made and reflux resumed for a further 2 days. The solvent was evaporated to dryness, water added and the mixture extracted with ethyl acetate. The extract was washed with sodium hydroxide solution (2N) then with water, dried (magnesium sulphate) and evaporated to dryness to give methyl 4-chloro-2-(methylsulphonylamino)benzoate (3.85 g) as a cream solid, NMR (CDCl3) 3.25(s,3H), 3.9(s,3H), 7.3(dd,1H), 7.6(m,1H), 7.95(d,1H), 10.2(brs,1H).
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Cl:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[C:8]([NH:15][S:16]([CH3:19])(=[O:18])=[O:17])[CH:7]=1.[CH3:20]O>>[Cl:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([O:12][CH3:20])=[O:11])=[C:8]([NH:15][S:16]([CH3:19])(=[O:17])=[O:18])[CH:7]=1

Inputs

Step One
Name
Quantity
21 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
11.1 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1)NS(=O)(=O)C
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated under reflux conditions for 2 days after which time
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
reflux
WAIT
Type
WAIT
Details
resumed for a further 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness, water
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with sodium hydroxide solution (2N)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)OC)C=C1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.